![molecular formula C6H14N2 B1398121 (R)-1,3-Dimethylpiperazine CAS No. 1033717-21-3](/img/structure/B1398121.png)
(R)-1,3-Dimethylpiperazine
Overview
Description
(R)-1,3-Dimethylpiperazine, also known as (R)-1,3-DMP, is a cyclic diamine compound found in nature, as well as being synthetically produced in laboratories. It is an important component of many synthetically produced organic compounds, and is used in a variety of scientific research applications, such as pharmacology and biochemistry. This article will provide an overview of (R)-1,3-DMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
- Nuclear Spin Resonance and Relaxation : A study by Tzalmona and Kaplan (1974) used a pulsed free decay nuclear magnetic resonance system to study the 14N nuclear quadrupole resonance in N, N1-dimethylpiperazine. They measured quadrupole frequencies and spin-lattice relaxation times, contributing to our understanding of molecular motion and interactions at the atomic level (Tzalmona & Kaplan, 1974).
Chemical Structure Analysis
- Radical Cation Structure and Interaction : Brouwer et al. (1994, 1998) conducted studies involving resonance Raman spectroscopy and quantum chemical calculations to explore the radical cation of N, N-dimethylpiperazine. Their research provides insights into the molecular geometry and interaction dynamics following ionization, particularly focusing on nitrogen 'lone pairs' interactions (Brouwer et al., 1994), (Brouwer et al., 1998).
Crystallography and Molecular Structures
- Crystal and Molecular Structure Analysis : Several studies like those by Bassi & Scordamaglia (1977), Dega-Szafran et al. (2002, 2006, 2008), and Okamoto et al. (1982) have focused on the crystal and molecular structures of various derivatives of dimethylpiperazine. These studies are pivotal in understanding the conformational aspects and bonding characteristics of these compounds in different states (Bassi & Scordamaglia, 1977), (Dega-Szafran et al., 2002), (Dega-Szafran et al., 2006), (Okamoto et al., 1982).
Application in Materials Science
- Polyurethane Foam Production : Samarappuli and Liyanage (2018) evaluated the effectiveness of 1,4-dimethylpiperazine as a catalyst in polyether foam production, highlighting its potential utility in materials science (Samarappuli & Liyanage, 2018).
properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290836 | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,3-Dimethylpiperazine | |
CAS RN |
1788041-52-0 | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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